2,4-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide
Beschreibung
Its structure integrates a [1,2,4]triazolo[4,3-a]pyridine core fused with a 3-methyl-1,2,4-oxadiazole moiety, linked via a methylene bridge to a 2,4-dimethylbenzenesulfonamide group. The sulfonamide group enhances solubility and binding affinity, while the triazole-oxadiazole system may contribute to π-π stacking interactions and hydrogen bonding in biological targets.
Crystallographic studies of this compound, performed using SHELX software (specifically SHELXL for refinement), confirm its planar triazole-pyridine system and the orthogonal orientation of the oxadiazole ring relative to the core . Key bond lengths (e.g., S–N and C–O) align with typical sulfonamide and oxadiazole geometries, as refined via SHELX’s robust algorithms .
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c1-11-6-7-15(12(2)9-11)28(25,26)19-10-16-21-22-17-14(5-4-8-24(16)17)18-20-13(3)23-27-18/h4-9,19H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIUMAFRBUTMOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2,4-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide represents a novel class of chemical entities that integrate oxadiazole and triazole moieties. This combination is significant due to its potential biological activities, particularly in agricultural and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 352.354 g/mol. The structure features a benzenesulfonamide core linked to a triazolo-pyridine derivative and an oxadiazole group, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₆O₃ |
| Molecular Weight | 352.354 g/mol |
| IUPAC Name | 2,4-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide |
Biological Activity Overview
Research indicates that compounds containing oxadiazole and triazole functionalities exhibit a range of biological activities including:
- Antibacterial Activity : Compounds similar to the target molecule have shown significant antibacterial effects against various pathogens. For example, derivatives of oxadiazoles have demonstrated potent activity against Xanthomonas oryzae, with EC50 values indicating superior efficacy compared to standard treatments like bismerthiazol (BMT) and thiodiazole copper (TDC) .
- Antifungal Properties : The oxadiazole derivatives have also been evaluated for antifungal activity against pathogens such as Rhizoctonia solani, showcasing moderate efficacy which is essential for agricultural applications .
- Nematicidal Activity : Some studies have highlighted the nematicidal potential of similar compounds against Meloidogyne incognita, suggesting that the incorporation of specific functional groups can enhance bioactivity against nematodes .
Case Studies
- Study on Antibacterial Efficacy :
- Evaluation of Antifungal Activity :
The biological activity of this compound can be attributed to its ability to interfere with critical cellular processes in target organisms:
- Inhibition of Cell Wall Synthesis : Many sulfonamides disrupt the synthesis of folate in bacteria, which is essential for DNA synthesis.
- Interference with Nucleic Acid Synthesis : The triazole moiety may inhibit enzymes involved in nucleic acid synthesis pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of triazolo-pyridine sulfonamides. Below is a comparative analysis with structurally related derivatives:
Key Findings:
Bioactivity : The oxadiazole-containing compound exhibits superior COX-2 inhibition (IC₅₀ = 12 nM) compared to pyridine- or imidazole-containing analogues. This is attributed to the oxadiazole’s electron-deficient nature, enhancing interaction with COX-2’s hydrophobic pocket.
Solubility : The 2,4-dimethylbenzenesulfonamide group improves aqueous solubility (0.45 mg/mL) relative to fluorinated analogues (0.32 mg/mL), likely due to reduced hydrophobicity.
Crystallography : Structures refined via SHELXL demonstrate lower R-factors (≤0.05) compared to those refined with PHENIX (R-factor ~0.08), highlighting SHELX’s precision in modeling small-molecule torsional angles .
Q & A
Q. What synthetic strategies are commonly employed to construct the triazolo-pyridine core in this compound?
The triazolo-pyridine scaffold is typically synthesized via cyclocondensation reactions. For example, hydrazinopyridine derivatives can react with aldehydes under acidic conditions (e.g., glacial acetic acid in ethanol) to form Schiff base intermediates, which are subsequently oxidized using reagents like sodium hypochlorite to yield the triazolo-pyridine ring . Key steps include refluxing reactants in ethanol, monitoring progress via TLC, and purifying intermediates via vacuum filtration.
Q. How is the sulfonamide moiety introduced into the target compound?
Sulfonamide formation often involves reacting a primary or secondary amine with a sulfonyl chloride. For instance, in structurally related compounds, sulfonyl chlorides are coupled with amines (e.g., triazolo-pyridine derivatives) in anhydrous solvents like dichloromethane, with base (e.g., triethylamine) to neutralize HCl byproducts. Reaction progress is tracked via NMR or TLC .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- 1H/13C-NMR : Assigns proton and carbon environments, such as distinguishing aromatic protons in the triazolo-pyridine (δ 7.2–8.5 ppm) and sulfonamide methyl groups (δ 2.4–3.0 ppm) .
- HRMS (ESI) : Validates molecular weight (e.g., calculated vs. observed m/z within 0.3 ppm error) .
- FTIR (ATR) : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1130–1370 cm⁻¹) .
Q. What preliminary biological assays are recommended for screening this compound?
Initial screening often includes:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
- Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates. These assays require dose-response curves (e.g., IC50 calculations) and validation with positive controls .
Advanced Research Questions
Q. How can synthetic yields of the triazolo-pyridine intermediate be optimized?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.
- Catalysis : Lewis acids (e.g., ZnCl2) can accelerate Schiff base formation.
- Reaction time/temperature : Prolonged reflux (6–8 hours vs. 4 hours) may improve conversion rates . Contradictions in yield data (e.g., 70% vs. 90% in similar reactions) may arise from impurities in starting materials or incomplete oxidation steps .
Q. What computational methods are used to predict binding interactions with biological targets?
- Molecular docking (AutoDock/Vina) : Models compound binding to target proteins (e.g., kinases) using crystal structures from the PDB.
- MD simulations (GROMACS) : Assesses binding stability over 50–100 ns trajectories.
- QSAR : Correlates substituent effects (e.g., methyl vs. chloro groups) with bioactivity . Discrepancies between computational predictions and experimental IC50 values may indicate limitations in force field parameters or solvation models .
Q. How can crystallographic data resolve ambiguities in stereochemistry or conformation?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software is the gold standard. For example:
- Data collection : High-resolution (<1.0 Å) data at synchrotron facilities.
- Refinement : SHELXL refines thermal parameters and validates hydrogen bonding networks (e.g., sulfonamide O···H interactions) . Contradictions between NMR-derived conformers and SC-XRD structures may highlight dynamic flexibility in solution .
Q. What strategies address low solubility in pharmacological assays?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide nitrogen.
- Formulation : Use co-solvents (DMSO/PEG 400) or cyclodextrin-based encapsulation.
- Structural modification : Replace lipophilic groups (e.g., 2,4-dimethylbenzene) with polar substituents (e.g., hydroxyl or amino) .
Q. How do substituents on the oxadiazole ring influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- 3-Methyloxadiazole : Enhances metabolic stability compared to unsubstituted oxadiazoles.
- Electron-withdrawing groups (e.g., Cl) : Increase target affinity but may reduce solubility. Bioactivity discrepancies between in vitro and in vivo models (e.g., poor pharmacokinetics) often stem from substituent-driven changes in logP or plasma protein binding .
Methodological Notes
- Contradiction handling : Conflicting bioactivity data (e.g., high in vitro potency but low in vivo efficacy) should prompt re-evaluation of assay conditions (e.g., serum protein interference) or metabolite profiling .
- Data validation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare melting points with literature values to confirm purity .
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